ethyl 1-[3-(2-bromophenoxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride
CAS No.: 1216571-32-2
Cat. No.: VC11884680
Molecular Formula: C17H25BrClNO4
Molecular Weight: 422.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216571-32-2 |
|---|---|
| Molecular Formula | C17H25BrClNO4 |
| Molecular Weight | 422.7 g/mol |
| IUPAC Name | ethyl 1-[3-(2-bromophenoxy)-2-hydroxypropyl]piperidine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C17H24BrNO4.ClH/c1-2-22-17(21)13-6-5-9-19(10-13)11-14(20)12-23-16-8-4-3-7-15(16)18;/h3-4,7-8,13-14,20H,2,5-6,9-12H2,1H3;1H |
| Standard InChI Key | KOHLDCIISFQLCQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCCN(C1)CC(COC2=CC=CC=C2Br)O.Cl |
| Canonical SMILES | CCOC(=O)C1CCCN(C1)CC(COC2=CC=CC=C2Br)O.Cl |
Introduction
Ethyl 1-[3-(2-bromophenoxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride is a complex organic compound that has garnered attention in research due to its unique structural features and potential applications. This article aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis, and potential uses.
Synonyms and Identifiers
While specific synonyms and identifiers for this exact compound are not widely documented, similar compounds like ethyl 1-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperidine-3-carboxylate have been studied, providing insights into the broader class of piperidine derivatives .
Synthesis and Preparation
The synthesis of ethyl 1-[3-(2-bromophenoxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride typically involves multi-step organic reactions. These may include alkylation, hydroxylation, and esterification processes, although detailed procedures are not readily available in the public domain.
Potential Applications
| Application Area | Description |
|---|---|
| Biological Activity | Potential roles in neurological and cardiovascular systems |
| Chemical Reactions | Potential for nucleophilic substitution reactions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume